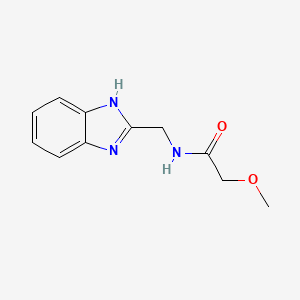
N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide and related benzimidazole derivatives often involves multi-step reactions, starting from basic precursors like o-phenylenediamine. For instance, benzimidazole derivatives can be synthesized through the reaction of o-phenylenediamine with amino acids or other starting materials in a pathway that leads to various substituted products (Ajani et al., 2016). These processes highlight the versatility of benzimidazole chemistry and the ability to introduce different functional groups for desired properties.
Molecular Structure Analysis
The molecular structure of this compound has been extensively studied using techniques such as X-ray crystallography and quantum mechanical calculations. Studies reveal detailed insights into the compound's geometry, vibrational frequencies, and electronic transitions, demonstrating good agreement between theoretical and experimental data (N. T. Abdel Ghani & A. Mansour, 2011).
Chemical Reactions and Properties
Benzimidazole derivatives, including this compound, participate in various chemical reactions that underscore their reactivity and potential for further functionalization. These reactions can lead to the formation of complexes with metals or the synthesis of pharmacologically active molecules. For example, the interaction with nickel(II) and platinum(II) complexes highlights the compound's ability to act as a ligand, forming structures with potential anticancer properties (N. T. A. Ghani & A. Mansour, 2011).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. These properties are influenced by the compound's molecular structure and the nature of its substituents.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, define the compound's role in synthesis and its behavior in biological systems. For instance, its reactivity with phosphorus oxychloride or Chloramin-T to synthesize oxadiazole derivatives demonstrates its versatility in organic synthesis (Salahuddin et al., 2014).
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation. The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Mécanisme D'action
Target of Action
The primary target of N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide, which is a derivative of benzimidazole, is the tubulin proteins . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .
Mode of Action
This compound interacts with its target by binding to the tubulin proteins . This binding disrupts the assembly of microtubules and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This disruption of microtubule dynamics interferes with cell division, thereby exerting its biological effects .
Biochemical Pathways
The compound’s interaction with tubulin proteins affects the cell division process . By disrupting microtubule assembly, it interferes with the formation of the mitotic spindle, a structure that is crucial for chromosome segregation during cell division . This leads to errors in chromosome segregation, which can result in cell death or the formation of cells with abnormal chromosome numbers .
Pharmacokinetics
It is known that benzimidazole derivatives, such as carbendazim, have a half-life of 3 days to 12 months . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The result of this compound’s action is the disruption of cell division, leading to cell death or the formation of cells with abnormal chromosome numbers . This can have significant effects at the molecular and cellular levels, potentially leading to the death of targeted cells .
Analyse Biochimique
Biochemical Properties
N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide has been found to be an allosteric activator of human glucokinase (GK) . Glucokinase is an enzyme that plays a key role in the regulation of carbohydrate metabolism. By activating this enzyme, this compound can potentially influence biochemical reactions related to glucose metabolism .
Cellular Effects
The activation of glucokinase by this compound can have significant effects on cellular processes. Glucokinase is involved in the first step of glycolysis in the cell, converting glucose to glucose-6-phosphate. By activating this enzyme, this compound could potentially influence cellular metabolism and energy production .
Molecular Mechanism
This compound acts as an allosteric activator of glucokinase. Allosteric activators bind to a site on the enzyme separate from the active site, causing a conformational change that increases the enzyme’s activity . This can lead to an increase in the rate of glucose metabolism in the cell .
Metabolic Pathways
This compound is involved in the glucose metabolism pathway through its activation of glucokinase
Propriétés
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-16-7-11(15)12-6-10-13-8-4-2-3-5-9(8)14-10/h2-5H,6-7H2,1H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZINBAGZNCYRNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=NC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5641213.png)
![N,5,7-trimethyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5641225.png)
![(3R*,4S*)-1-[(4-fluorobenzyl)sulfonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5641233.png)
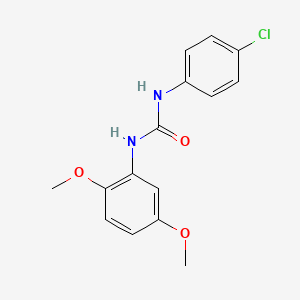
![N-methyl-N-[3-(methylthio)benzyl]pyrimidin-4-amine](/img/structure/B5641246.png)
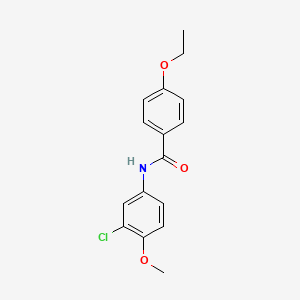
![N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5641271.png)
![(4-fluoro-2-methoxyphenyl){4-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidin-1-yl}acetic acid](/img/structure/B5641276.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)-5-methoxybenzamide](/img/structure/B5641292.png)
![5-{[3-(benzyloxy)-1-piperidinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5641293.png)
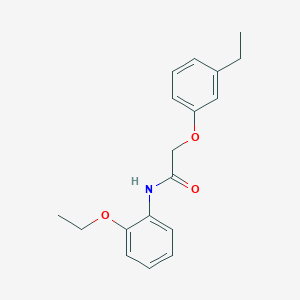
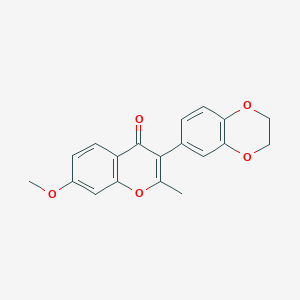
![4-nitro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5641311.png)
![N~3~-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5641317.png)